N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946222-28-2
VCID: VC11941944
InChI: InChI=1S/C24H23FN2O5S/c1-31-20-12-17(13-21(15-20)32-2)24(28)26-19-8-5-16-4-3-11-27(23(16)14-19)33(29,30)22-9-6-18(25)7-10-22/h5-10,12-15H,3-4,11H2,1-2H3,(H,26,28)
SMILES: COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)OC
Molecular Formula: C24H23FN2O5S
Molecular Weight: 470.5 g/mol

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide

CAS No.: 946222-28-2

Cat. No.: VC11941944

Molecular Formula: C24H23FN2O5S

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide - 946222-28-2

Specification

CAS No. 946222-28-2
Molecular Formula C24H23FN2O5S
Molecular Weight 470.5 g/mol
IUPAC Name N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C24H23FN2O5S/c1-31-20-12-17(13-21(15-20)32-2)24(28)26-19-8-5-16-4-3-11-27(23(16)14-19)33(29,30)22-9-6-18(25)7-10-22/h5-10,12-15H,3-4,11H2,1-2H3,(H,26,28)
Standard InChI Key XBZWAAUQIBBAHW-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)OC

Introduction

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the class of sulfonamide derivatives. These compounds are widely studied for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the chemical structure, properties, synthesis pathways, and potential applications of this compound.

Synthesis Pathways

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions:

  • Step 1: Formation of Tetrahydroquinoline Core

    • The tetrahydroquinoline backbone is synthesized through a Povarov reaction or catalytic hydrogenation of quinoline derivatives.

  • Step 2: Sulfonamide Functionalization

    • A sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride) reacts with the tetrahydroquinoline under basic conditions to introduce the sulfonamide group.

  • Step 3: Coupling with Benzamide

    • The final step involves coupling the sulfonamide intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The fluorine substitution enhances binding affinity to bacterial enzymes by increasing hydrophobic interactions.

Anticancer Potential

The aromatic sulfonamide group has been implicated in inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors. This suggests potential efficacy against certain cancers.

Anti-inflammatory Effects

The compound’s structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) indicates possible inhibition of cyclooxygenase (COX) enzymes.

Molecular Docking Studies

Preliminary molecular docking studies suggest that the compound binds effectively to active sites of bacterial dihydropteroate synthase (DHPS), a target for sulfonamides. Key findings include:

  • Binding Affinity: Moderate-to-high binding scores (~ -8 kcal/mol).

  • Interactions: Hydrogen bonding with active site residues and π-stacking with aromatic residues.

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